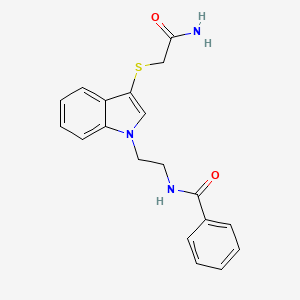

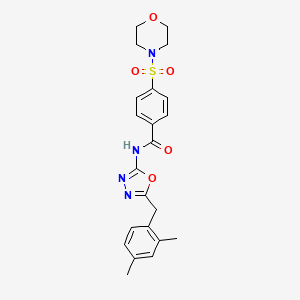

![molecular formula C24H22N2O5 B2852419 2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione CAS No. 877811-30-8](/img/structure/B2852419.png)

2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Oxo-3-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as an important group of medicinal substances . They are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group . These compounds have been synthesized and characterized for their potential biological and pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with a series of aromatic aldehydes . The formation of the desired products has been corroborated using spectrochemical techniques .Molecular Structure Analysis

The molecular structure of this compound is derived from isoindoline-1,3-dione, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The specific structure of “2-(3-Oxo-3-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)propyl)isoindoline-1,3-dione” would need further analysis for a detailed understanding.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile and a series of aromatic aldehydes . The exact chemical reactions would depend on the specific aromatic aldehydes used in the synthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need further analysis for a detailed understanding. Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, allowing them to pass through the living membrane in vivo .Scientific Research Applications

Organocatalysis in Asymmetric Synthesis

The compound’s structure indicates potential use in organocatalysis to achieve asymmetric synthesis . The presence of spirooxindole and piperidine rings could be exploited to create chiral centers. This is particularly relevant in the synthesis of bioactive molecules where enantiomeric purity is crucial.

Pharmacological Properties

Isoindoline-1,3-dione derivatives, which are structurally related to the compound , have been studied for their pharmacological properties . They have shown promise in inhibiting cyclooxygenase (COX), which is significant in developing anti-inflammatory drugs.

Anti-Cancer Activities

Derivatives of this compound have been evaluated for their anti-cancer activities . Studies suggest that these compounds can induce cell death in cancer cell lines, making them potential candidates for anti-cancer drug development.

Anti-Bacterial Applications

The structural complexity of the compound suggests potential for anti-bacterial applications . The ability to dock with bacterial enzymes and inhibit their activity could be harnessed to develop new antibiotics.

Biochemical Research

In biochemical research , the compound’s derivatives have been used to study their affinity for various enzymes and receptors . This includes exploring their role as potential pharmacophores in drug discovery.

Organic Chemistry Synthesis

The compound’s framework is valuable in organic chemistry synthesis . It can serve as a building block for synthesizing a wide range of heterocyclic compounds, which are often found in natural products with medicinal properties.

Future Directions

The future directions for this compound could involve further studies to investigate its potential biological and pharmacological activities. For instance, additional studies could be conducted to investigate the impact of these derivatives on the survival of blood cancer cells . Furthermore, the compound could be explored for its potential in other therapeutic areas based on its mechanism of action .

properties

IUPAC Name |

2-[3-oxo-3-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c27-19-15-24(31-20-8-4-3-7-18(19)20)10-13-25(14-11-24)21(28)9-12-26-22(29)16-5-1-2-6-17(16)23(26)30/h1-8H,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFWVIKUTDJWSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

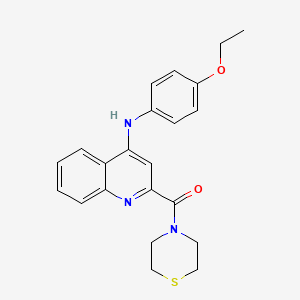

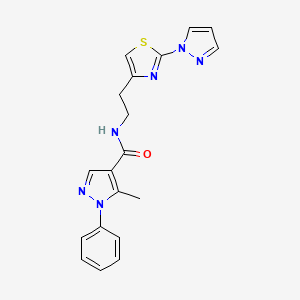

![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)

![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)

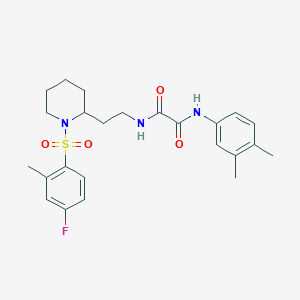

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)

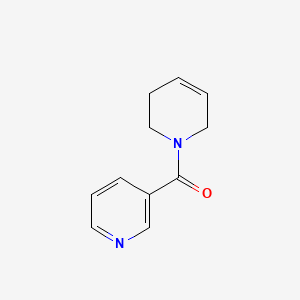

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2852347.png)

methanone](/img/structure/B2852354.png)

![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)